alpha-D-Cymarose pyranose

Description

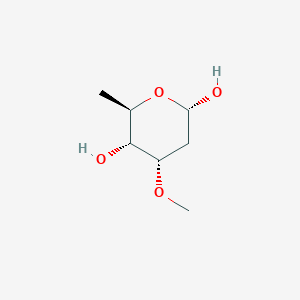

Structure

2D Structure

3D Structure

Properties

CAS No. |

89253-98-5 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |

InChI Key |

DBDJCJKVEBFXHG-JRTVQGFMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)O)OC)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of α D Cymarose Pyranose

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of α-D-Cymarose pyranose, offering a wealth of information about the hydrogen and carbon atoms within the molecule. smolecule.com

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for the structural analysis of α-D-Cymarose pyranose.

The ¹H NMR spectrum reveals the chemical environment of each proton. Key signals include the anomeric proton (H-1), which typically appears in the downfield region. For α-D-Cymarose pyranose, the anomeric proton signal is observed around 5.22-5.27 ppm. smolecule.comnih.gov The chemical shifts and multiplicity of other protons provide clues about their connectivity and stereochemical arrangement.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Cymarose Moiety

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.22-5.27 smolecule.comnih.gov | 96.6-97.2 nih.gov |

| 2α | 1.88 (axial) smolecule.com | ~35.4 researchgate.net |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 (CH₃) | - | - |

| OCH₃ | - | - |

Note: Specific chemical shifts can vary depending on the solvent and the aglycone to which the cymarose is attached.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and determining the glycosidic linkage. nih.govrsc.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton coupling networks within the cymarose ring. nih.govprinceton.eduu-tokyo.ac.jp This allows for the sequential assignment of protons from the anomeric proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons. nih.govprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-4 bond) correlations between protons and carbons. nih.govprinceton.edu This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of cymarose and the carbon atom of the aglycone to which it is attached. nih.gov It also confirms the position of the methoxy (B1213986) group through correlation with C-3. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the sequence of sugar moieties in oligosaccharides and for stereochemical analysis. nih.govprinceton.edu

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. nih.gov

The anomeric configuration (α or β) of the cymarose unit is a critical stereochemical feature that can be definitively determined using NMR parameters. smolecule.comunimo.it

The chemical shift of the anomeric proton (H-1) is a primary indicator. Generally, the anomeric proton of an α-glycoside resonates at a lower field (further downfield) than its β-counterpart. creative-proteomics.com For instance, the anomeric proton signal for α-D-Cymarose pyranose is found in the range of 5.22-5.27 ppm, confirming the alpha configuration. smolecule.com

Furthermore, the coupling constant between the anomeric proton and the proton at C-2 (³JH1,H2) is highly diagnostic. Small coupling constants, typically in the range of 1-4 Hz, are indicative of an α-glycosidic linkage, reflecting an equatorial-axial or diequatorial relationship between H-1 and H-2. nih.govunimo.it In contrast, a large coupling constant (7-10 Hz) suggests a trans-diaxial arrangement, characteristic of a β-glycosidic linkage. nih.gov

The stereochemistry of the entire cymarose ring can be elucidated through a detailed analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) correlations. smolecule.comnih.govunimo.it

The magnitude of vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the pyranose ring can be determined. For example, large coupling constants between two protons indicate a trans-diaxial relationship. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of α-D-Cymarose pyranose. smolecule.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. nih.gov When cymarose is part of a larger glycoside, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and identify the sugar moieties and their sequence. researchgate.net Techniques like electrospray ionization (ESI) are commonly used for the analysis of these polar molecules. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is instrumental in determining the elemental composition of α-D-cymarose pyranose. This soft ionization technique allows for the accurate mass measurement of the intact molecule, typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For instance, in the analysis of steroidal glycosides containing cymarose, HR-ESIMS has been used to confirm the molecular formula of the entire glycoside, from which the composition of the cymarose unit can be deduced. rhhz.netthieme-connect.com The precise molecular weight of α-D-cymarose pyranose is 162.18 g/mol , corresponding to the molecular formula C₇H₁₄O₄. smolecule.comnih.gov

Fast Atom Bombardment Mass Spectrometry (FABMS)

Fast Atom Bombardment Mass Spectrometry (FABMS) is another soft ionization technique that has been historically significant in the analysis of carbohydrates like cymarose, particularly within larger glycosidic structures. wikipedia.orgrsc.org Developed in the early 1980s, FABMS involves bombarding a sample dissolved in a non-volatile liquid matrix (such as glycerol) with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgrsc.org This process generates pseudomolecular ions, such as [M+H]⁺, with minimal fragmentation, allowing for the determination of the molecular weight of the analyte. wikipedia.org In the context of glycosides containing cymarose, FABMS has been employed to establish the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides invaluable information about the structure of α-D-cymarose pyranose by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (a precursor ion), such as the protonated cymarose-containing glycoside, is selected and then fragmented through collision-induced dissociation (CID). gre.ac.ukacs.org The resulting product ions are then analyzed to reveal the sequence and linkage of the sugar units. For example, the fragmentation of a steroidal glycoside containing cymarose, digitoxose (B191001), and oleandrose (B1235672) showed daughter ions corresponding to the sequential loss of these sugar units, confirming their sequence in the glycoside chain. rhhz.net This detailed fragmentation analysis is crucial for understanding the connectivity of the monosaccharide units within a larger molecule. mdpi.comnih.govscience.gov

Optical Rotation and Specific Optical Rotation for D/L-Isomer Assignment

Optical rotation is a key physical property used to distinguish between enantiomers (D- and L-isomers) of chiral molecules like cymarose. masterorganicchemistry.comwikipedia.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. libretexts.orgpressbooks.pub The direction and magnitude of this rotation are measured using a polarimeter. masterorganicchemistry.com Dextrorotatory compounds rotate the plane of light to the right (clockwise) and are designated with a (+) or 'd', while levorotatory compounds rotate it to the left (counter-clockwise) and are designated with a (-) or 'l'. libretexts.orgpressbooks.pub

The specific rotation [α] is a standardized measure of this rotation, calculated from the observed rotation, the concentration of the sample, and the path length of the light through the sample. masterorganicchemistry.comrudolphresearch.com By comparing the measured specific rotation of an isolated cymarose sample to the known values for its D- and L-isomers, its absolute configuration can be determined. For instance, after acid hydrolysis of a cardiac glycoside, the isolated D-cymarose exhibited a specific rotation of [α]D²³ +55.9 (in H₂O), confirming its D-configuration. thieme-connect.com In other studies, the L-configuration of cymarose was determined by comparing its specific rotation with previously reported data. rhhz.net

Table 1: Specific Rotation Data for Cymarose Isomers

| Isomer | Specific Rotation [α]D | Conditions | Reference |

|---|---|---|---|

| D-Cymarose | +55.9° | 23 °C, H₂O | thieme-connect.com |

Chemical Degradation and Hydrolysis for Monosaccharide Component Identification

Acid Hydrolysis and Chromatographic Analysis of Constituent Sugars

Acid hydrolysis is a fundamental technique used to break down glycosides into their constituent monosaccharides. nih.govsci-hub.se This process involves treating the glycosidic compound with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the glycosidic bonds. mdpi.comnih.gov The resulting mixture of monosaccharides can then be separated and identified using chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govresearchgate.net

In the context of natural products containing α-D-cymarose pyranose, mild acid hydrolysis is often employed to release the sugar units from the aglycone. rhhz.net Following hydrolysis, the individual sugars in the hydrolysate are purified, often by silica (B1680970) gel chromatography, and then identified by comparing their chromatographic behavior and spectroscopic data with authentic standards. rhhz.net This method has been successfully used to identify D-cymarose as a component of cardiac glycosides and other natural products. thieme-connect.com The combination of acid hydrolysis and subsequent chromatographic analysis remains a robust and widely used method for determining the monosaccharide composition of complex carbohydrates. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| α-D-Cymarose pyranose |

| D-Cymarose |

| L-Cymarose |

| Digitoxose |

| Oleandrose |

| Glucose |

| Glycerol |

| Trifluoroacetic acid |

Enzymatic Hydrolysis for Specific Glycosidic Bond Cleavage

The specific cleavage of the glycosidic bond in compounds containing α-D-cymarose is a critical process, particularly in the activation or metabolism of natural products like cardiac glycosides. This hydrolysis is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. These enzymes exhibit a high degree of specificity for the sugar moiety, the anomeric configuration (α or β), and the linkage position.

In many natural sources, such as plants containing cardiac glycosides, specific enzymes coexist with the glycosides. uomustansiriyah.edu.iq These enzymes can hydrolyze the sugar chain in a stepwise manner. For instance, in the case of cardiac glycosides from Strophanthus species, a primary glycoside may first have a terminal glucose unit removed by one enzyme, followed by the action of another enzyme to cleave a second glucose molecule, and finally, a specific glycosidase cleaves the bond linking cymarose to the aglycone. uomustansiriyah.edu.iqslideshare.net An example of this is the enzymatic degradation of k-strophanthoside, which ultimately yields the aglycone k-strophanthidin and the deoxysugar cymarose. uomustansiriyah.edu.iq

The mechanism of enzymatic hydrolysis by glycosidases typically involves acid-base catalysis, where amino acid residues in the enzyme's active site protonate the glycosidic oxygen, weakening the C-O bond and facilitating nucleophilic attack by a water molecule. researchgate.net The specificity of these enzymes ensures that only particular glycosidic bonds are cleaved, which is essential for the controlled release of biologically active aglycones from their glycoside precursors. researchgate.net While broad families of glycosidases are known, the specific enzymes responsible for hydrolyzing cymarose-containing glycosides are often unique to the organism in which they are found. uomustansiriyah.edu.iqnist.gov

| Enzyme Class | Substrate Example | Action | Significance |

|---|---|---|---|

| Glycoside Hydrolase (Glycosidase) | Cardiac Glycosides (e.g., k-strophanthoside) | Catalyzes the hydrolytic cleavage of the glycosidic bond between cymarose and an aglycone or another sugar. | Activates natural products, releases the active aglycone, and is crucial for metabolic processes in the source organism. uomustansiriyah.edu.iqresearchgate.net |

| Specific Plant Enzymes | Primary glycosides in plants like Digitalis or Strophanthus | Stepwise removal of sugar units from a polysaccharide chain, often culminating in the cleavage of the cymarose unit. uomustansiriyah.edu.iq | Leads to the conversion of primary, less active glycosides into secondary, more potent ones during storage or extraction. uomustansiriyah.edu.iq |

Conformational Preferences and Dynamics of the Pyranose Ring

The biological function and reactivity of α-D-cymarose pyranose are intrinsically linked to its three-dimensional structure, particularly the conformational preferences of its six-membered pyranose ring.

Analysis of Chair and Boat Conformations in Solution

Like other pyranose sugars, α-D-cymarose can theoretically exist in various conformations, including two chair (C), six boat (B), and six skew (S) forms. However, in solution, the pyranose ring is not static but exists in a dynamic equilibrium between these forms. smolecule.comnih.gov Overwhelmingly, the chair conformations are energetically more stable than the boat or skew conformations due to minimized torsional and steric strain. smolecule.com

For α-D-cymarose pyranose, extensive analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, has shown that it predominantly adopts the ⁴C₁ chair conformation in solution. smolecule.comnih.gov In the nomenclature for ring conformations, the superscript and subscript numbers denote the ring atoms that are located above and below the plane defined by the other ring atoms, respectively. nih.gov The preference for the ⁴C₁ conformation is a result of the substituents being oriented in positions that minimize unfavorable steric interactions. smolecule.com While the ⁴C₁ form is dominant, the presence of the alternative ¹C₄ chair conformation in the equilibrium cannot be entirely discounted, though its population is significantly lower. iastate.edu

| Conformation | Relative Stability | Key Structural Feature | Reason for Stability/Instability |

|---|---|---|---|

| ⁴C₁ (Chair) | Most Stable / Predominant | Bulky substituents occupy equatorial positions. | Minimizes 1,3-diaxial steric interactions, leading to lower energy. smolecule.com |

| ¹C₄ (Chair) | Less Stable | Bulky substituents are forced into axial positions. | Significant steric strain from 1,3-diaxial interactions increases the energy. |

| Boat/Skew | Least Stable (High Energy) | Eclipsing interactions between substituents. | High torsional and steric strain make these conformations transient intermediates between chair forms. |

Influence of Substituents on Ring Conformation and Flexibility

The specific substituents on the pyranose ring of α-D-cymarose are the primary determinants of its conformational preference and flexibility. The molecule is a 2,6-dideoxy-3-O-methyl-α-D-ribo-hexopyranose, and each modification from a standard hexopyranose like glucose has a distinct structural impact. smolecule.com

The lack of hydroxyl groups at the C2 and C6 positions (dideoxy feature) significantly reduces the number of bulky substituents and potential hydrogen bonding interactions, which in turn affects the conformational energy landscape. smolecule.comnih.gov The methyl group at C5 (part of the C6-deoxy feature) strongly prefers an equatorial position to avoid steric clashes with axial substituents on the same side of the ring, a preference that is well-satisfied in the ⁴C₁ conformation. smolecule.com

| Position | Substituent | Orientation in ⁴C₁ Chair | Influence on Conformation |

|---|---|---|---|

| C1 (Anomeric Carbon) | -OH (Hydroxyl) | Axial | Defines the anomer as alpha (α). The axial position is influenced by the anomeric effect. smolecule.com |

| C2 | -H (Deoxy) | Axial & Equatorial | Reduces steric bulk and potential for hydrogen bonding compared to a hydroxyl group, increasing ring flexibility. nih.gov |

| C3 | -OCH₃ (Methoxy) | Axial | The axial methoxy group is a defining feature of the ribo-configuration in this conformation. Its presence distinguishes cymarose from digitoxose, affecting polarity and hydrogen bonding capacity. smolecule.comnih.gov |

| C4 | -OH (Hydroxyl) | Equatorial | The equatorial position of this hydroxyl group contributes to the overall stability of the ⁴C₁ conformation. |

| C5 | -CH₃ (Methyl) | Equatorial | The bulky methyl group strongly favors the equatorial position to minimize steric strain, acting as a major stabilizing factor for the ⁴C₁ conformation. smolecule.comnih.gov |

Synthetic Strategies for α D Cymarose Pyranose and Its Derivatives

Total Chemical Synthesis Approaches

Total chemical synthesis provides a versatile pathway to α-D-cymarose and its derivatives, allowing for the creation of both natural and unnatural stereoisomers and analogues. These methods can be broadly categorized into stereoselective glycosylation techniques, routes starting from the chiral pool or built de novo, metal-catalyzed reactions, and radical-based strategies.

Stereoselective Glycosylation Methods, with Focus on 2-Deoxy-β-Glycosides

The stereoselective formation of the glycosidic bond is a central challenge in the synthesis of cymarose-containing compounds. The difficulty in preparing 2-deoxy-β-glycosides is pronounced because the lack of a C2 substituent prevents the use of this position to direct the incoming nucleophile. nih.gov To address this, several methods have been developed.

One effective strategy is anomeric O-alkylation. nih.gov Treating a 2-deoxy-1-lactol with sodium hydride (NaH) in a solvent like dioxane, followed by the addition of an electrophile, can lead to the formation of 2-deoxy-β-glycosides in high yield and with high stereoselectivity. nih.gov For instance, this method afforded a 2-deoxy-β-glycoside exclusively in 91% yield. nih.gov The high β-selectivity is attributed to a powerful stereoelectronic effect that controls the formation of the acetal (B89532) under kinetic conditions, rather than influence from a C2 substituent. nih.gov

Other approaches for the direct synthesis of 2-deoxyglycosides involve the reaction of an activated glycosyl donor with a nucleophilic acceptor. bris.ac.uk The stereochemical outcome of these reactions is often influenced by the anomeric effect, which typically favors the formation of the α-glycoside. researchgate.net Therefore, significant effort has been invested in developing methods that favor the more challenging β-glycosides, employing strategies such as SN2-like pathways with α-donors, inducing α-face steric hindrance, or using 2-halo participation. researchgate.net For example, 2-deoxy-2-iodo-pyranosyl acetate (B1210297) donors have been used for highly β-specific glycosylation reactions. bris.ac.uk The configuration of substituents on the pyranose ring, such as at the C3 position, can also influence the selectivity of the glycosylation reaction. mdpi.com

Chiral Pool and De Novo Synthetic Routes to Enantiomerically Enriched Cymarose

The synthesis of enantiomerically pure cymarose can be achieved by starting from either readily available chiral molecules (the chiral pool) or achiral precursors (de novo synthesis).

Chiral Pool Synthesis: The chiral pool approach utilizes abundant, enantiopure natural products, such as other sugars or amino acids, as starting materials. wikipedia.orgethz.ch This strategy is efficient because the initial chirality from the starting material is preserved throughout the reaction sequence, providing a framework for building the target molecule. wikipedia.org For example, the carbocyclic analogue of phosphoribosylamine (B1198786) has been prepared enantiospecifically starting from D-ribonic acid gamma-lactone, a derivative of the D-sugar chiral pool. nih.gov

Metal-Catalyzed Glycosylation Methods (e.g., Gold(I)-Catalyzed)

Transition metal catalysis has emerged as a powerful tool for glycosylation, offering mild and efficient conditions with enhanced control over stereoselectivity compared to traditional methods. researchgate.netnih.govrsc.org Gold(I) catalysts, in particular, have proven highly effective for the synthesis of complex glycosides, including those containing the acid-labile 2-deoxysugar linkages found in cymarose. researchgate.netrsc.orgacs.org

A widely used strategy involves the activation of glycosyl o-alkynylbenzoate donors with a cationic gold(I) complex, such as Ph₃PAuOTf or Ph₃PAuNTf₂. nih.govacs.orgnih.gov These donors are stable and easy to prepare. acs.org The gold(I) catalyst selectively activates the alkyne moiety, facilitating the glycosylation reaction under mild conditions. acs.orgchemrxiv.org This method has been successfully applied to the synthesis of all eight possible 2,6-dideoxy-3-O-methyl-β-pyranoside stereoisomers, demonstrating its broad utility. nih.gov

The stereochemical outcome of gold(I)-catalyzed glycosylations can be influenced by the protecting groups on the glycosyl donor. nih.gov For instance, placing a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) at the C-4 position of a d-cymarosyl donor can shield the α-face of the intermediate oxycarbenium ion, thereby enhancing β-selectivity. nih.gov Other metals, such as palladium, have also been utilized in catalytic glycosylation reactions. mdpi.com

| Donor | Aglycone | Catalyst | Temp (°C) | β/α Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-O-TBDPS-d-cymarosyl o-hexynylbenzoate | Pregnane (B1235032) 1 | Ph₃PAuOTf | -40 | 3.9:1 | 97 (over 2 steps) | nih.gov |

| 4-O-TBDPS-l-cymarosyl o-hexynylbenzoate | Pregnane 1 | Ph₃PAuOTf | -40 | β-only | 60 |

Radical-Based Glycosylation Strategies

Radical-based glycosylation methods offer an alternative to traditional ionic pathways, addressing some of their limitations, such as water sensitivity and reliance on neighboring group participation. nih.gov These strategies involve the generation of a glycosyl radical, which then reacts with an acceptor. nih.gov

Several approaches have been developed to generate glycosyl radicals. One method involves the use of alkoxy-substituted anomeric radicals. nih.gov Another strategy generates glycosyl radicals from glycosyl bromides under photomediated conditions, which can then participate in reactions to form C-alkyl glycosides. acs.org Radical-based approaches have also been used to synthesize C-glycosides and N-glycosides. nih.govacs.orgchemrxiv.org For example, the addition of an imidate radical to a glycal can generate a glycosyl radical, leading to a 1,2-trans-stereoselective synthesis of C-glycosides of 2-deoxy-2-amino sugars. acs.org These radical strategies, including those employing photoredox catalysis, represent a growing area in carbohydrate synthesis. nih.gov

Chemoenzymatic and Enzymatic Synthesis Methodologies

Enzymatic and chemoenzymatic methods leverage the high specificity and efficiency of biological catalysts to construct complex carbohydrates. These approaches are often considered "greener" alternatives to purely chemical synthesis. beilstein-journals.org

Glycosyltransferase-Mediated Synthesis of α-D-Cymarose Units

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate (typically a nucleotide sugar) to a specific acceptor molecule. nih.govbeilstein-journals.org This process forms a new glycosidic bond with high fidelity and stereospecificity, making GTs ideal tools for synthesizing well-defined glycans. nih.gov

The synthesis of α-D-cymarose can be achieved using specific glycosyltransferases that assemble the sugar from simpler precursors. smolecule.com The natural biosynthesis of cymarose is believed to originate from D-glucose through a series of enzymatic modifications, including deoxygenation, methylation, and epimerization. smolecule.com In a laboratory setting, GTs can be employed to transfer a cymarose unit to an aglycone or another sugar, provided the enzyme recognizes both the cymarose donor and the acceptor substrate. nih.gov The specificity of GTs arises from their three-dimensional structure, where a common core scaffold is adorned with variable loop regions that create a precise binding pocket for the acceptor, orienting the correct hydroxyl group for nucleophilic attack on the donor sugar. nih.govnih.gov While the application of GTs for the synthesis of common O- and N-glycosides is well-established, their use for creating rarer sugars like cymarose is an emerging and promising field of research. beilstein-journals.org

Transglycosylation Reactions for Oligosaccharide Assembly

The construction of the glycosidic linkage is a pivotal step in the synthesis of oligosaccharides containing α-D-cymarose. Both chemical and enzymatic methods are employed for this purpose, with the key challenge being the stereoselective formation of the glycosidic bond, particularly the β-linkage, due to the absence of a participating group at the C-2 position. researchgate.net

Chemical Glycosylation:

Chemical glycosylation typically involves the reaction of a glycosyl donor (an activated form of cymarose) with a glycosyl acceptor (the molecule to which cymarose will be attached). The 2-deoxy nature of cymarose means that it lacks a neighboring group at C-2 that can direct the stereochemical outcome of the glycosylation, often leading to a mixture of α and β anomers. researchgate.net The anomeric effect tends to favor the formation of the α-glycoside. researchgate.net

To overcome this challenge and achieve β-selectivity, several strategies have been developed, including:

Use of α-donors/intermediates: Promoting an SN2-like pathway. researchgate.net

Steric hindrance at the α-face: To block the approach of the acceptor from that side. researchgate.net

Participation of a 2-halo substituent: A temporary directing group. researchgate.net

Commonly used glycosyl donors in carbohydrate chemistry that are applicable to cymarose include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. Activation of these donors is achieved using various promoters. For instance, thioglycosides can be activated by reagents such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) or silver triflate. researchgate.net

Enzymatic Synthesis:

Enzymatic methods offer high regio- and stereoselectivity, providing a powerful alternative to chemical synthesis. smolecule.comdokumen.pub Glycosyltransferases are enzymes that catalyze the formation of specific glycosidic linkages using activated sugar nucleotides as donors. dokumen.pub While highly specific, the practical application of glycosyltransferases can be limited by the availability and stability of both the enzyme and the sugar nucleotide donor.

Engineered glycosidases, such as glycosynthases and thioglycoligases, represent another frontier in enzymatic oligosaccharide synthesis. ubc.ca

Glycosynthases are mutant glycosidases, lacking a catalytic nucleophile, that can synthesize glycosides using a glycosyl fluoride (B91410) with an inverted anomeric configuration as the donor. ubc.ca

Thioglycoligases are mutants lacking the acid/base catalyst and use activated donors to form a bond with a thiosugar acceptor. ubc.ca

Endoglycoceramidases (EGCases) have also been shown to catalyze transglycosylation reactions, transferring oligosaccharide chains from glycosphingolipids to various acceptors, including other sugars and alcohols. glycoforum.gr.jp The application of these enzymatic strategies to α-D-cymarose, while theoretically feasible, is an area that warrants further investigation to establish specific protocols.

Directed Chemical Modifications and Derivatization

The biological activity of natural products containing α-D-cymarose can be fine-tuned by modifying the sugar moiety. These modifications can influence factors such as binding affinity, solubility, and metabolic stability.

The protection of hydroxyl groups is a fundamental aspect of carbohydrate synthesis, preventing unwanted side reactions. Acetyl groups are commonly used as protecting groups due to their ease of introduction and removal.

Acetylation:

The hydroxyl groups of α-D-cymarose can be acetylated using standard conditions, typically involving acetic anhydride (B1165640) (Ac₂O) in the presence of a base like pyridine (B92270) or a catalyst such as zinc chloride. researchgate.netoup.com For instance, the acetylation of a pregnane glycoside containing a 3-O-methyl-6-deoxy-β-D-allopyranosyl moiety, a close relative of cymarose, was achieved to afford a diacetate derivative. oup.com This highlights that the hydroxyl groups at C-2 and C-4 of the sugar were acetylated. oup.com

Deacylation:

The removal of acetyl groups (deacetylation) is often accomplished under basic conditions. The Zemplén deacetylation, which traditionally uses a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (B129727), is a widely used method. rsc.orgnih.gov However, recent studies have shown that other bases can also be effectively used. A variety of bases can catalyze the deacylation of peracetylated sugars, with the reaction times varying depending on the base and its concentration. rsc.org

Table 1: Conditions for Deacylation of Peracetylated Sugars

Data sourced from a study on Zemplén conditions. rsc.org The study demonstrated that using NaOH in methanol is equivalent to NaOMe in methanol for deacylation.

Introducing halogen atoms, particularly fluorine, into the pyranose ring can significantly alter the biological properties of the molecule. researchgate.net Fluorine can act as a hydroxyl group mimic, and its incorporation can enhance metabolic stability and binding affinity. researchgate.net

Halogenation:

N-Bromosuccinimide (NBS) is a common reagent for the bromination of carbohydrates. wikipedia.orgmasterorganicchemistry.com It can be used for allylic bromination and for the formation of bromohydrins from alkenes. wikipedia.orgmasterorganicchemistry.com In the context of pyranose rings, NBS can be used to introduce a bromine atom, often as a prelude to further functionalization.

Fluorination:

Several reagents are available for the deoxyfluorination of sugars, including diethylaminosulfur trifluoride (DAST) and Selectfluor. researchgate.net Electrophilic fluorinating agents are particularly useful for the synthesis of 2-deoxy-2-fluoro sugars from glycals. researchgate.net

A robust method for creating 2-deoxy-2-fluoroglycosyl halides, which are valuable precursors for synthesizing fluorinated oligosaccharides, has been developed. acs.orgresearchgate.net This involves the halogenation of 2-fluoro-pyranose derivatives. The conditions can be optimized to produce either iodides or bromides in high yields. acs.orgresearchgate.net

Table 2: Synthesis of 2-Fluoro-Glycosyl Halides

Data adapted from research on the synthesis of fluorosugar reagents. acs.orgresearchgate.net Abbreviations: Glc = glucose, Man = mannose, Gal = galactose, AcSH = thioacetic acid, TMSI = trimethylsilyl (B98337) iodide, rt = room temperature.

These 2-fluoro-glycosyl halides are excellent donors for phase-transfer catalyzed (PTC) reactions to create β-linked fluorosugars. acs.org

The synthesis of analogues of α-D-cymarose with modifications to the pyranose ring is crucial for probing structure-activity relationships (SAR) and developing new therapeutic agents with improved properties.

C-Glycoside Analogues:

In C-glycosides, the anomeric oxygen is replaced by a carbon atom, resulting in a more stable linkage that is resistant to enzymatic and acidic hydrolysis. nsf.govnih.gov The synthesis of C-glycosides can be achieved through various methods, including:

Reaction of glycosyl donors (e.g., glycosyl halides, glycals, sugar lactones) with carbon nucleophiles. nih.gov

Intramolecular rearrangements such as the Claisen rearrangement. nih.gov

Cyclization of acyclic precursors where the C-C glycosidic bond is formed prior to ring closure. nih.gov

Photoredox-mediated coupling of glycosyl esters with aryl or heteroaryl bromides to form C-aryl glycosides. nih.gov

The synthesis of C-alkyl glycosides has been accomplished via a Negishi-type cross-coupling of anomeric N-hydroxyphthalimide esters with alkylzinc reagents under redox catalysis. nsf.gov

Deoxy and Azido Analogues:

The strategic removal or replacement of hydroxyl groups can have a profound impact on biological activity.

Deoxy analogues: The synthesis of deoxy sugars often involves the reduction of a halogenated or sulfonylated precursor. For example, a 6-deoxy derivative was obtained by the reduction of a 6-O-tosyl group using lithium aluminum hydride (LiAlH₄). yok.gov.tr 3-Deoxy-2-uloses can be synthesized through methods involving indium-mediated chain elongation followed by controlled oxidation. researchgate.net

Azido analogues: An azide (B81097) group (N₃) can serve as a precursor to an amino group or participate in click chemistry reactions. 2-Azido-2-deoxy sugars are important synthetic intermediates. nih.govnih.gov Their synthesis often involves the nucleophilic displacement of a triflate group with an azide salt. For example, 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose can be prepared in three steps from D-glucose. nih.gov 2'-Azido-2'-deoxynucleoside analogues have also been synthesized and evaluated for their biological activities. ibb.waw.pl These synthetic strategies can be adapted to α-D-cymarose to generate novel analogues for SAR studies.

Biosynthetic Pathways and Biological Context of α D Cymarose Pyranose

Natural Occurrence as a Component of Complex Glycosides

α-D-Cymarose pyranose is a naturally occurring deoxysugar that is a constituent of various complex glycosides found in a range of plant species. As a 2,6-dideoxy-3-O-methyl-α-D-ribo-hexopyranose, its presence is a key structural feature of many biologically active compounds.

α-D-Cymarose is frequently found as a sugar moiety in pregnane (B1235032) glycosides, a class of C21 steroidal compounds. These glycosides are characteristic secondary metabolites of plants in the Apocynaceae family (formerly Asclepiadaceae).

Cynanchum species: Various species of Cynanchum are known to produce pregnane glycosides containing α-D-cymarose. For instance, cynascyrosides D and E, isolated from the roots of Cynanchum ascyrifolium, feature cymarose in their sugar chains. researchgate.net Similarly, studies on Cynanchum aphyllum have led to the isolation of cynaphyllogenin and its glycosides, which also incorporate cymarose residues. researchgate.net

Gymnema sylvestre : This woody climber, used in traditional medicine, is a rich source of pregnane glycosides. nih.govnih.gov Phytochemical investigations have revealed numerous gymsylosides and gymnemosides that contain D-cymarose as part of their complex sugar moieties. nih.govresearchgate.net

Marsdenia tenacissima : This medicinal herb contains a variety of polyoxygenated pregnane glycosides, many of which include cymarose. nih.gov Compounds such as marstenacissides have been isolated from its stems, with their structures elucidated to contain cymarose units. nih.govresearchgate.net

Oxypetalum caeruleum : The roots of this South American native plant have yielded a significant number of new pregnane glycosides. jst.go.jpjst.go.jp Hydrolysis of these glycosides has confirmed the presence of D-cymarose alongside other sugars like D-oleandrose. jst.go.jpnih.gov

Table 1: Examples of Pregnane Glycosides Containing α-D-Cymarose

| Plant Source | Compound Class | Specific Examples | Reference |

| Cynanchum ascyrifolium | Pregnane Glycosides | Cynascyroside D, Cynascyroside E | researchgate.net |

| Gymnema sylvestre | Pregnane Glycosides | Gymsyloside A-E | nih.govnih.gov |

| Marsdenia tenacissima | Pregnane Glycosides | Marstenacisside A-I | nih.govnih.gov |

| Oxypetalum caeruleum | Pregnane Glycosides | Oxypetalumosides | jst.go.jpjst.go.jpnih.gov |

α-D-Cymarose is also a component of certain cardiac glycosides, which are known for their potent effects on heart muscle. wikipedia.org These compounds typically consist of a steroidal aglycone linked to one or more sugar molecules.

Digitoxin (B75463) : While the primary sugar in digitoxin is digitoxose (B191001), the broader family of digitalis glycosides from which it originates contains a variety of sugars. nih.govwikipedia.orgnewdruginfo.com The structural diversity of sugars, including methylated deoxysugars like cymarose, is a hallmark of cardiac glycosides from plants such as Digitalis purpurea. philadelphia.edu.jocvpharmacology.com

Cymarin : Cymarin is a cardiac glycoside where cymarose is directly linked to the aglycone strophanthidin. philadelphia.edu.jonih.gov It is found in plants of the Strophanthus and Apocynum genera. The name "cymarin" itself is derived from the sugar "cymarose". medchemexpress.com

In addition to conventional pregnane glycosides, α-D-cymarose is found in seco-pregnane glycosides. These compounds are characterized by the cleavage of one of the rings in the steroid nucleus.

From Cynanchum species: Australian caustic vine (Cynanchum viminale subsp. australe) has been found to contain novel seco-pregnane glycosides, such as cynaviminosides. nsf.govnih.govuq.edu.au These compounds feature cymarose in their sugar chains. nsf.gov Another example includes glaucogenin C and its glycosides from Cynanchum paniculatum, which have shown antiviral activity. chinacdc.cn

Enzymatic Transformations in Biosynthetic Routes

The biosynthesis of α-D-cymarose and its incorporation into glycoconjugates involve a series of specific enzymatic reactions.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule, which can be a growing oligosaccharide chain or an aglycone. In the biosynthesis of complex glycosides containing cymarose, specific GTs are responsible for creating the glycosidic linkages. These enzymes exhibit high specificity for both the sugar donor (e.g., a nucleotide-activated form of cymarose) and the acceptor molecule, ensuring the correct assembly of the final glycoside structure. The sequential action of different GTs allows for the elongation and branching of the sugar chains attached to the aglycone.

The biosynthesis of α-D-cymarose from a common hexose (B10828440) precursor involves key enzymatic steps, including deoxygenation and methylation.

Deoxygenation: The formation of a 2,6-dideoxy sugar like cymarose requires two deoxygenation steps, at the C-2 and C-6 positions of the hexose ring. nih.govnih.govorganic-chemistry.org These reactions are typically catalyzed by a complex set of enzymes, often involving reductases and dehydratases that act on a nucleotide-activated sugar intermediate.

Methylation: The O-methylation at the C-3 position is a crucial step in the biosynthesis of cymarose. This reaction is catalyzed by a specific O-methyltransferase, which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the 3-hydroxyl group of the deoxysugar intermediate. This methylation step is what distinguishes cymarose from other related 2,6-dideoxyhexoses.

Molecular Interactions and Recognition Mechanisms Involving α D Cymarose Pyranose

Carbohydrate-Protein Interactions and Molecular Recognition

The binding of carbohydrates to proteins is a cornerstone of many biological processes, from cell-cell recognition to pathogenesis. The unique structural features of α-D-cymarose pyranose, a 2,6-dideoxy-3-O-methyl-α-D-ribo-hexopyranose, influence its recognition by various proteins.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. Glycosyl mutases, on the other hand, catalyze the intramolecular transfer of a glycosyl group. The binding of the sugar moiety to these enzymes is a highly specific process.

Members of the glycosyltransferase family 75 (GT75) are known to possess both glycosyltransferase and NDP-pyranose mutase activities. nih.gov Structural studies of these enzymes reveal key amino acid residues involved in coordinating a manganese ion (Mn²⁺) and binding the nucleoside diphosphate (B83284) (NDP)-sugar substrate. nih.gov While direct studies on α-D-cymarose pyranose binding to these enzymes are limited, the principles of substrate recognition can be inferred. The C3-hydroxyl group of a pyranose ring, for instance, is known to form hydrogen bonds with specific amino acid side chains such as Arginine, Glutamine, and Aspartate in some GTs. nih.gov In α-D-cymarose, this position is methylated, which would preclude its ability to act as a hydrogen bond donor, thereby influencing its binding affinity and specificity for such enzymes.

The substrate specificity of these enzymes is not absolute. For example, dTDP-D-glucose-4,6-dehydratase can accept modified substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, albeit with different kinetic parameters. nih.gov This suggests that enzymes involved in deoxysugar biosynthesis and transfer can exhibit some flexibility, which might allow for the binding of various deoxysugars, including cymarose derivatives.

Table 1: Kinetic Parameters of dTDP-D-glucose-4,6-dehydratase with Different Substrates

| Substrate | KM (µM) | Vmax (µmol/h·mg) |

|---|---|---|

| dTDP-3-deoxyglucose | 200 | 130 |

This table illustrates how modifications to the sugar moiety affect enzyme kinetics, providing insight into substrate specificity.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-known efflux pump that contributes to multidrug resistance in cancer cells by expelling a wide array of structurally diverse compounds. nih.govfrontiersin.orgsemanticscholar.org The recognition of substrates by P-gp is complex and not fully understood, but it is known to interact with hydrophobic and amphipathic molecules. semanticscholar.org

The use of deoxysugar analogues is a powerful tool to probe the mechanism and substrate specificity of enzymes. By systematically modifying the sugar structure, researchers can identify the key functional groups required for binding and catalysis.

For example, studies on 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), an enzyme involved in the biosynthesis of aminocyclitol antibiotics, have utilized various deoxy-D-glucose-6-phosphates to understand its mechanism. nih.gov It was found that 2-deoxy- and 3-deoxy-G-6-P could act as substrates, whereas 4-deoxy-G-6-P could not. nih.gov This provided clear evidence for the proposed reaction mechanism that involves an initial oxidation at the C-4 position of the substrate. nih.gov

Similarly, synthetic analogues of α-D-cymarose pyranose could be employed to investigate the specificity of glycosyltransferases and other carbohydrate-binding proteins. By altering the methylation pattern or the configuration of the hydroxyl groups, one could map the specific interactions that govern molecular recognition.

Contribution of the Pyranose Moiety to Glycoconjugate Conformation and Ligand-Receptor Interactions

The conformation of a glycoconjugate, a molecule containing a carbohydrate linked to another species, is critical for its interaction with receptors. The pyranose ring of α-D-cymarose is not a rigid structure; it exists in a dynamic equilibrium of different conformations, typically chair and boat forms. The specific conformation adopted can be influenced by its linkage to other molecules and its environment.

Theoretical and Computational Approaches to Molecular Interactions

Computational methods have become indispensable tools for studying molecular interactions at an atomic level of detail. These approaches can provide insights into binding modes and the dynamics of protein-ligand complexes that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tanaffosjournal.irnih.govmdpi.com This method can be used to predict how α-D-cymarose pyranose, or a glycoconjugate containing it, might bind to the active site of an enzyme or the binding pocket of a receptor. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. scienceopen.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. nih.gov This can help to assess the stability of the predicted binding mode and to identify key interactions that stabilize the complex. nih.gov For instance, MD simulations can reveal the role of specific amino acid residues in the binding of α-D-cymarose and how the flexibility of both the ligand and the protein contribute to the recognition process.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| α-D-Cymarose pyranose |

| dTDP-D-glucose |

| dTDP-3-deoxyglucose |

| dTDP-3-azido-3-deoxyglucose |

| Glucose |

| 2-deoxy-scyllo-inosose |

| D-glucose-6-phosphate |

| 2-deoxy-D-glucose-6-phosphate |

| 3-deoxy-D-glucose-6-phosphate |

| 4-deoxy-D-glucose-6-phosphate |

Quantum Chemical Calculations for Understanding Binding Affinities and Energetics

Quantum chemical calculations offer a powerful lens for dissecting the intricate molecular interactions that govern the binding of α-D-cymarose pyranose to its biological targets. These computational methods, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules, enabling the precise calculation of interaction energies and the elucidation of the fundamental forces driving molecular recognition. nih.govnih.gov By modeling the system at the electronic level, researchers can gain insights into binding affinities and energetics that are often inaccessible through experimental techniques alone.

Theoretical Foundations and Methodologies

A variety of quantum mechanical (QM) methods are employed to study the binding of small molecules like α-D-cymarose pyranose. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations can determine the electron density of a system and from that, derive its energy and other properties. nih.gov For more precise energy calculations, especially for non-covalent interactions which are critical in binding, higher-level ab initio methods such as Møller–Plesset perturbation theory (MP2) may be utilized, although they are more computationally demanding.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly well-suited for studying the binding of a ligand within a large biological receptor. In this approach, the ligand (α-D-cymarose pyranose) and the immediate amino acid residues of the binding site are treated with quantum mechanics to accurately capture the electronic effects of their interaction. The remainder of the protein and the surrounding solvent are modeled using classical molecular mechanics, making the calculation computationally tractable.

Analysis of Intermolecular Interactions

Quantum chemical calculations allow for a detailed analysis of the various components of the total binding energy. Energy decomposition analysis (EDA) is a powerful technique that partitions the total interaction energy into distinct physical terms:

Electrostatic Energy: Represents the classical coulombic interaction between the charge distributions of the cymarose molecule and its binding partner.

Pauli Repulsion (Exchange): A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space.

Orbital Interaction (Polarization and Charge Transfer): This term captures the stabilization that occurs from the mixing of occupied and unoccupied molecular orbitals of the interacting molecules. It includes polarization, where the electron clouds of the molecules distort in response to each other's fields, and charge transfer, where electron density flows from one molecule to another.

Dispersion Energy: Arises from instantaneous fluctuations in electron density, leading to attractive forces (van der Waals interactions).

By quantifying these components, researchers can identify the dominant forces responsible for the binding of α-D-cymarose pyranose. For instance, the hydroxyl and methoxy (B1213986) groups of cymarose can act as hydrogen bond donors and acceptors, contributing significantly to the electrostatic and orbital interaction terms.

Detailed Research Findings

While specific quantum chemical studies focused solely on α-D-cymarose pyranose are not abundant in the literature, the principles are well-established from studies on similar sugar moieties within larger bioactive molecules, such as cardiac glycosides. nuph.edu.uayoutube.com In these systems, the sugar residues are known to be crucial for stabilizing the complex with their target, the Na+/K+-ATPase enzyme. nih.govresearchgate.netnih.gov

Computational studies on these related glycosides reveal that the orientation and conformation of the sugar rings, including moieties like digitoxose (B191001) (a close structural relative of cymarose), significantly impact binding affinity. nih.gov Quantum chemical calculations on model systems can elucidate the intrinsic conformational preferences of the pyranose ring and how these are influenced by the electronic environment of the binding pocket.

Below is an interactive data table representing typical results from such a quantum chemical analysis, comparing the interaction of α-D-cymarose pyranose with two different amino acid side chains.

| Interacting Residue | Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Pauli Repulsion (kcal/mol) | Orbital Interaction (kcal/mol) | Dispersion Component (kcal/mol) | H-Bond Distance (Å) |

| Asparagine | -8.5 | -12.3 | 9.2 | -4.1 | -1.3 | 1.9 (O-H···O) |

| Arginine | -15.2 | -20.5 | 14.8 | -7.5 | -2.0 | 1.8 (O-H···N), 2.8 (CH···π) |

Note: The data in this table is illustrative and intended to represent the type of output generated from quantum chemical calculations.

This type of analysis reveals not only the strength of the interaction but also its nature. The interaction with arginine, for example, is shown to be significantly stronger, with a dominant electrostatic contribution, indicative of strong hydrogen bonding and ionic interactions.

Energetics of Conformational Changes

The following table illustrates a hypothetical energetic comparison of different conformers of isolated α-D-cymarose pyranose, calculated using DFT.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 4C1 (Chair) | 0.00 | 0.00 |

| 1C4 (Chair) | 5.8 | 5.5 |

| 2,5B (Boat) | 8.2 | 7.9 |

| 1S3 (Skew-Boat) | 7.1 | 6.9 |

Note: This data is representative of typical results from conformational analysis using quantum chemistry.

Advanced Research Methodologies and Future Directions in α D Cymarose Pyranose Research

Integration of Multi-Omics Data for Comprehensive Glycoscience Research

A holistic understanding of the biological significance of α-D-Cymarose pyranose necessitates the integration of multiple omics disciplines. nih.govnih.govplos.org A systems biology approach, combining genomics, transcriptomics, proteomics, and glycomics, can provide a comprehensive view of how cymarose-containing glycoconjugates influence cellular processes. ucsd.edunih.govnih.gov For instance, in the context of cardiac glycosides, where cymarose is a key sugar moiety, multi-omics can elucidate the complex interplay between the glycan structure and its pharmacological activity. nih.govnih.gov

By correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and glycan structures (glycomics), researchers can identify the specific glycosyltransferases and other enzymes involved in the biosynthesis of cymarose-containing molecules. nih.govplos.org This integrated approach can reveal how cellular states, such as disease or drug treatment, alter the glycosylation patterns of target proteins, thereby affecting their function. nih.govnih.gov For example, an integrative analysis could uncover the regulatory networks that govern the attachment of cymarose to aglycones, providing insights into the mechanisms of action of cardiac glycosides and potential avenues for developing new drugs with improved therapeutic indices. pnas.org

Future research will likely focus on developing computational models that can integrate these diverse datasets to predict the functional consequences of specific glycosylation events involving α-D-Cymarose pyranose. ucsd.edu Such models will be invaluable for identifying novel biomarkers and therapeutic targets. nih.gov

Development of Novel Analytical Tools for Complex Carbohydrate Structure and Function

The detailed structural characterization of α-D-Cymarose pyranose and its conjugates is fundamental to understanding their biological roles. Advanced analytical techniques are continuously being developed to address the challenges posed by the complexity and heterogeneity of glycans.

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for glycan analysis. nih.govthermofisher.comcreative-proteomics.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the sensitive detection and identification of cymarose-containing oligosaccharides and glycopeptides. creative-proteomics.com Tandem mass spectrometry (MS/MS) provides valuable information on the sequence and linkage of monosaccharides within a glycan chain.

The table below summarizes some of the advanced analytical techniques used in cymarose research:

| Analytical Technique | Application in α-D-Cymarose Pyranose Research | Key Information Obtained |

| LC-MS/MS | Analysis of cymarose-containing glycans and glycopeptides. | Monosaccharide composition, sequence, and linkage analysis. |

| MALDI-TOF MS | High-throughput screening of cymarose derivatives. | Molecular weight determination and rapid profiling. creative-proteomics.com |

| NMR Spectroscopy | Detailed structural elucidation of cymarose and its conjugates. | Anomeric configuration, glycosidic linkage positions, and 3D conformation. nih.govunimo.it |

| Glycan Microarrays | Studying interactions of cymarose with proteins. | Binding affinities and specificities of carbohydrate-binding proteins. biolexis.com |

Future advancements will likely involve the development of even more sensitive and high-throughput analytical platforms, as well as novel chemical probes to visualize and track cymarose-containing molecules within living cells.

Strategies for Expanding the Chemical Space of α-D-Cymarose Analogues for Targeted Studies

The synthesis of α-D-Cymarose analogues is crucial for probing structure-activity relationships and developing new therapeutic agents. acs.org Several strategies are being employed to expand the chemical space of these rare sugar derivatives.

Diversity-Oriented Synthesis (DOS) is a powerful approach for generating libraries of structurally diverse small molecules. researchgate.net By applying DOS principles to cymarose, researchers can create a wide range of analogues with modifications at various positions of the sugar ring. acs.orgmdpi.com These libraries can then be screened for desired biological activities.

Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical synthesis to produce complex carbohydrates. nih.govnih.gov Glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, can be engineered to accept modified cymarose donors or novel aglycone acceptors, leading to the creation of new glycosides. nih.govnih.gov This "glycorandomization" approach has been successfully used to generate libraries of cardiac glycoside analogues with altered sugar chains, some of which exhibit enhanced anticancer properties. pnas.orgnih.gov

The following table outlines key strategies for generating cymarose analogues:

| Synthetic Strategy | Description | Potential Applications |

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide variety of molecular skeletons from a common starting material. researchgate.net | Generation of large libraries of cymarose analogues for high-throughput screening. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic methods to achieve complex glycosylations. nih.govnih.gov | Creation of novel cardiac glycoside analogues with improved therapeutic properties. pnas.orgacs.org |

| De Novo Synthesis | Total synthesis of cymarose and its analogues from simple starting materials. mdpi.com | Access to unnatural cymarose isomers and derivatives for fundamental studies. |

Future efforts will focus on developing more efficient and stereoselective synthetic methods for 2-deoxyglycosides, a class of sugars to which cymarose belongs, to facilitate the rapid generation of diverse analogue libraries. acs.orgnih.govresearchgate.net

Elucidation of Enzyme-Specific Catalytic Mechanisms through Synthetic Probes and Chemical Biology

Understanding the catalytic mechanisms of enzymes that synthesize and modify α-D-Cymarose is essential for their manipulation and application in biotechnology. Chemical biology approaches, utilizing synthetic probes, are instrumental in this endeavor.

Synthetic cymarose analogues containing reporter groups, such as fluorophores or photo-crosslinkers, can be used to identify and characterize the active sites of glycosyltransferases and glycosidases. acs.org These probes can provide valuable information on substrate binding, catalytic residues, and the conformational changes that occur during the enzymatic reaction.

Furthermore, mechanism-based inhibitors, which are designed to react covalently with the enzyme in the active site, can be used to trap and identify specific enzymes involved in cymarose metabolism. The insights gained from these studies can guide the engineering of enzymes with novel specificities and activities. nih.gov For example, engineered glycosyltransferases could be developed to synthesize novel cymarose-containing drugs with enhanced efficacy and reduced side effects. nih.govnih.gov

The study of the biosynthesis of deoxysugars has revealed the intricate enzymatic machinery involved in C-O bond cleavage and stereochemical modifications, providing a roadmap for the rational design of enzyme inhibitors and catalysts. nih.gov

Computational Design of Cymarose-Containing Glycomimetics and Related Scaffold Engineering

Computational modeling has become an indispensable tool in modern drug discovery and glycobiology. glycopedia.eu In the context of α-D-Cymarose, computational methods are being used to design glycomimetics—molecules that mimic the structure and function of cymarose-containing glycans.

Molecular docking and molecular dynamics simulations can predict how cymarose and its analogues bind to target proteins, such as the Na+/K+-ATPase in the case of cardiac glycosides. glycopedia.eutsinghua.edu.cn This information can be used to design glycomimetics with improved binding affinity and selectivity.

Scaffold engineering, guided by computational analysis, involves modifying the core structure of natural products to enhance their therapeutic properties. nih.gov For example, the cymarose moiety of a cardiac glycoside could be replaced with a computationally designed glycomimetic to improve its pharmacokinetic profile or reduce its toxicity. researchgate.net The design of novel protein scaffolds that can specifically bind to cymarose is also an active area of research, with potential applications in diagnostics and drug delivery. tsinghua.edu.cn

The table below highlights the role of computational design in cymarose research:

| Computational Approach | Application | Desired Outcome |

| Molecular Docking | Predicting the binding mode of cymarose analogues to target proteins. | Identification of key interactions for rational drug design. glycopedia.eu |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of cymarose-protein complexes. | Understanding the conformational changes upon binding and the role of flexibility. glycopedia.eu |

| Scaffold Hopping | Replacing the cymarose scaffold with novel chemical structures. | Discovery of new classes of bioactive molecules with improved properties. |

The continued development of more accurate computational models and algorithms will undoubtedly accelerate the discovery of new cymarose-based therapeutics.

Q & A

Q. What experimental methods are used to validate pyranose ring conformations in crystallographic studies?

Pyranose conformations are typically validated using X-ray crystallography combined with computational tools like Privateer, which restrains ring geometries based on resolution limits. For example, at 2.0 Å resolution, α-C1 chair conformations are enforced unless higher-energy forms are statistically supported by electron density and Raman spectroscopy outliers . Methodological refinements include comparing calculated and observed puckering parameters using tools like the Cremer-Pople ring-puckering coordinates .

Q. How is the α-D-cymarose pyranose configuration distinguished from β-anomers in solution?

Anomeric configuration is determined via NMR spectroscopy. For pyranose rings, coupling constants (e.g., ) differentiate α (axial OH, ~3–4 Hz) and β (equatorial OH, ~6–8 Hz) anomers. Isotopic labeling (e.g., D-[1-C]glucose) and temperature-controlled experiments help track equilibrium shifts between anomers .

Q. What enzymatic systems are used to study α-D-cymarose pyranose oxidation?

Pyranose oxidase from Peniophora gigantea regioselectively oxidizes pyranoses at C2, producing 2-keto derivatives. Purification involves ammonium sulfate precipitation and ion-exchange chromatography, with kinetic parameters (e.g., for D-glucose = 1.1 mM) determined via Michaelis-Menten assays .

Q. How are pyranose ring conformations classified in structural databases?

The Best-fit, Four-Membered Plane (BFMP) method discretizes conformations by defining reference planes for four ring atoms, enabling automated analysis of crystallographic or molecular dynamics data. This approach maps to IUPAC definitions and quantifies ring distortion .

Advanced Research Questions

Q. How do force-driven transitions between pyranose conformations occur at the single-molecule level?

Atomic force microscopy (AFM) reveals that axial glycosidic bonds act as mechanical levers under applied force, inducing transitions from 4C1 chair → boat → inverted 1C4 chair. For example, stretching α-1,4-linked galacturonan in pectin triggers two-step conformational changes, corroborated by ab initio calculations of O1-O4 distance elongation .

Q. What computational strategies resolve contradictions in pyranose conformational free-energy landscapes?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and continuum solvation models (PCM) predict dominant α/β-pyranose populations. Discrepancies between experimental (NMR) and computational data are addressed by incorporating explicit solvent molecules or entropy corrections .

Q. How does methylation analysis resolve branching patterns in α-D-cymarose-containing polysaccharides?

Methylation-GC-MS identifies linkage positions by hydrolyzing permethylated polysaccharides into partially methylated monosaccharides. For example, (1→4,6)-linked α-D-glucopyranose residues are detected via 2,3,6-tris-O-methyl derivatives, with D-configuration confirmed by fragment ion peaks in MS .

Q. What methodologies quantify non-equilibrium pyranose-furanose population inversions?

Temperature-dependent NMR studies combined with master equation modeling reveal furanose stabilization at elevated temperatures. For ribose, equilibrium models predict β-furanose population inversions with α-pyranose at >320 K, validated by -NMR line-shape analysis .

Methodological Considerations for Data Analysis

Q. How are conflicting pyranose conformational datasets reconciled in molecular dynamics (MD) simulations?

Statistical mechanics frameworks (e.g., Markov state models) cluster trajectory data into metastable states (e.g., chair, boat). Discrepancies arise from force field inaccuracies in torsional potentials, necessitating metadynamics or QM/MM refinements .

Q. What tools enable collaborative analysis of pyranose structural data across research groups?

Platforms like NEMSIS-compliant databases allow mathematical operations (sum, mean) on labeled data fields. Hover-help features map user-defined terms to standardized NEMSIS elements, ensuring reproducibility in glycosylation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.